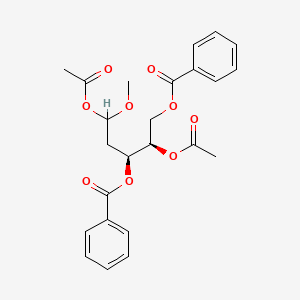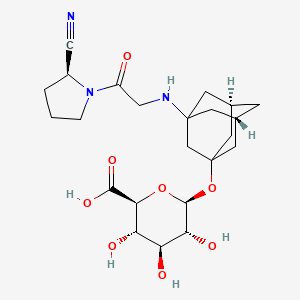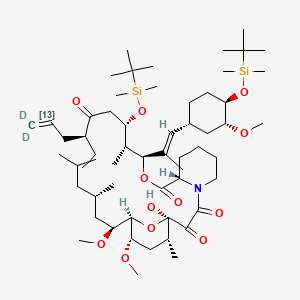
Flupirtine-d4 Hydrochloride Salt
Overview
Description
Flupirtine-d4 Hydrochloride Salt is a labeled form of Flupirtine . It is a selective neuronal potassium channel opener that also has NMDA receptor antagonist properties . The molecular formula is C15 D4 H13 F N4 O2 . H Cl and the molecular weight is 344.80 .
Molecular Structure Analysis
The molecular structure of Flupirtine-d4 Hydrochloride Salt is represented by the SMILES notation: Cl. [2H]c1c ( [2H])c (CNc2ccc (NC (=O)OCC)c (N)n2)c ( [2H])c ( [2H])c1F . The InChI notation is: InChI=1S/C15H17FN4O2.ClH/c1-2-22-15 (21)19-12-7-8-13 (20-14 (12)17)18-9-10-3-5-11 (16)6-4-10;/h3-8H,2,9H2,1H3, (H,19,21) (H3,17,18,20);1H/i3D,4D,5D,6D; .Physical And Chemical Properties Analysis
Flupirtine-d4 Hydrochloride Salt is a pale blue solid . It has a melting point of 197 - 199 °C (dec.) . It is soluble in methanol .Scientific Research Applications
Analgesic
Flupirtine-d4 Hydrochloride Salt is a unique analgesic agent . It’s neither an opioid nor a nonsteroidal anti-inflammatory analgesic . It’s the first representative of a novel class of analgesics . It has been used as a centrally acting analgesic in patients with a range of acute and persistent pain conditions .
Anticonvulsant
Flupirtine-d4 Hydrochloride Salt has demonstrated efficacy consistent with use as an anticonvulsant . Its main mode of action, potassium K V 7 (KCNQ) channel activation, opens a series of further therapeutic possibilities .
Neuroprotectant
Flupirtine-d4 Hydrochloride Salt is used to prevent the neurodegeneration of brain tissue induced by tumor necrosis factor . It has demonstrated pharmacological properties consistent with use as a neuroprotectant .
Muscle Relaxant
Flupirtine-d4 Hydrochloride Salt has unique muscle relaxing activity . It has demonstrated efficacy consistent with use as a skeletal and smooth muscle relaxant . It specifically activates Kν7.4–Kν7.5 channels which relaxes smooth muscle .
Treatment of Auditory and Visual Disorders
Flupirtine-d4 Hydrochloride Salt has demonstrated efficacy consistent with use in treatment of auditory and visual disorders .
Treatment of Memory and Cognitive Impairment
Flupirtine-d4 Hydrochloride Salt has demonstrated efficacy consistent with use in treatment of memory and cognitive impairment .
Redox Reactions
Researchers believe that the pyridine triamino structure of Flupirtine-d4 Hydrochloride Salt might be important in redox reactions .
Mechanism of Action
Target of Action
Flupirtine-d4 Hydrochloride Salt primarily targets the Alpha-2A adrenergic receptor . This receptor plays a crucial role in the central nervous system, regulating neurotransmitter release and thus influencing various physiological functions.
Mode of Action
Flupirtine-d4 Hydrochloride Salt interacts with its targets in a unique way. It upregulates Bcl-2, increases glutathione levels, activates an inwardly rectifying potassium channel, and delays loss of intermitochondrial membrane calcium retention capacity .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It enhances currents evoked by GABA in neurons, with a significantly larger effect in dorsal root ganglia than hippocampal or sympathetic neurons . Additionally, it has been suggested that Flupirtine acts like an NMDA antagonist .
Pharmacokinetics
Flupirtine-d4 Hydrochloride Salt exhibits a bioavailability of 90% when administered orally and 70% when administered rectally . It is metabolized in the liver to 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine, which has 20-30% of the analgesic potential of its parent compound . About 72% of Flupirtine and its metabolites appear in urine and 18% appear in feces . The average half-life of the compound is 6.5 hours .
Result of Action
The molecular and cellular effects of Flupirtine-d4 Hydrochloride Salt’s action are diverse. It activates Kv7 channels, G-protein-regulated inwardly rectifying K channels, and γ-aminobutyric acid type A receptors . There is also evidence of additional, as yet unidentified mechanisms of action involved in the effects of Flupirtine .
Safety and Hazards
Future Directions
Flupirtine exhibits an interesting pharmacological profile that offers clues of potential targets that merit investigation as novel therapeutic approaches to a range of clinical conditions . Its main mode of action, potassium K V 7 (KCNQ) channel activation, opens a series of further therapeutic possibilities . One of them has now been realized: its back-up compound, the bioisostere retigabine, has been approved for the treatment of epilepsy .
properties
IUPAC Name |
ethyl N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2.ClH/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1H/i3D,4D,5D,6D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAZQELGBFQHPE-HGSONKNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)NC(=O)OCC)N)[2H])[2H])F)[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flupirtine-d4 Hydrochloride Salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)






